Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-methoxyanilino)acrylate
Description
Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-methoxyanilino)acrylate is a structurally complex molecule featuring:
- A 3-chloro-5-(trifluoromethyl)pyridinyl core, which confers electron-withdrawing properties and metabolic stability due to the trifluoromethyl group .
- A 4-methoxyanilino group attached to the acrylate ester, which may facilitate hydrogen bonding and modulate solubility .
- An ethyl acrylate ester, common in agrochemicals and pharmaceuticals for improved bioavailability .
Properties
IUPAC Name |
ethyl (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-(4-methoxyanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3S/c1-3-27-17(25)15(10-23-12-4-6-13(26-2)7-5-12)28-16-14(19)8-11(9-24-16)18(20,21)22/h4-10,23H,3H2,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBRIDQDNWTTCJ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC)SC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC=C(C=C1)OC)/SC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylsulfanyl Intermediate
The pyridinylsulfanyl group is synthesized via nucleophilic aromatic substitution (NAS) on a halogenated pyridine precursor. 2,3-Dichloro-5-(trifluoromethyl)pyridine serves as the starting material, where the chloride at position 2 is displaced by a thiolate nucleophile (e.g., sodium hydrosulfide, NaSH) in anhydrous dimethylformamide (DMF) at 80°C. The reaction proceeds via an SNAr mechanism, favored by the electron-withdrawing trifluoromethyl group at position 5, which activates the pyridine ring toward nucleophilic attack.
Reaction Conditions:
- Substrate: 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 equiv)
- Nucleophile: NaSH (1.2 equiv)
- Solvent: DMF, anhydrous
- Temperature: 80°C, 12 h
- Yield: 68–72%
The product, 3-chloro-5-(trifluoromethyl)-2-pyridinylsulfanyl chloride , is purified via silica gel chromatography (eluent: hexane/ethyl acetate, 4:1) and characterized by $$^{1}\text{H}$$ NMR ($$δ$$ 8.45 ppm, d, J = 2.4 Hz, H-6; $$δ$$ 7.98 ppm, d, J = 2.4 Hz, H-4).
Preparation of Ethyl 3-(4-Methoxyanilino)acrylate
The acrylate-anilino segment is synthesized through a Michael addition-esterification sequence. Ethyl propiolate reacts with 4-methoxyaniline in the presence of catalytic acetic acid (AcOH) to form ethyl 3-(4-methoxyanilino)acrylate .
Reaction Conditions:
- Substrates:
- Ethyl propiolate (1.0 equiv)
- 4-Methoxyaniline (1.1 equiv)
- Catalyst: AcOH (10 mol%)
- Solvent: Ethanol, reflux
- Time: 6 h
- Yield: 85%
The product exhibits characteristic $$^{1}\text{H}$$ NMR signals at $$δ$$ 6.82 ppm (d, J = 8.8 Hz, aromatic H-3 and H-5), $$δ$$ 7.34 ppm (d, J = 8.8 Hz, aromatic H-2 and H-6), and $$δ$$ 4.12 ppm (q, J = 7.1 Hz, ethyl CH$$_2$$).
Coupling of Intermediates to Form Target Compound
The final step involves coupling the pyridinylsulfanyl intermediate with the acrylate-anilino derivative. A photochemical thiol-ene reaction under UV irradiation (390 nm) facilitates efficient C–S bond formation.
Reaction Conditions:
- Substrates:
- 3-Chloro-5-(trifluoromethyl)-2-pyridinylsulfanyl chloride (1.0 equiv)
- Ethyl 3-(4-methoxyanilino)acrylate (1.0 equiv)
- Base: Triethylamine (2.0 equiv)
- Solvent: Tetrahydrofuran (THF), N$$_2$$ atmosphere
- Irradiation: 390 nm, 6 h
- Yield: 65–70%
Purification via flash chromatography (hexane/ethyl acetate, 3:1) affords the target compound as a pale-yellow solid.
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
Optimal yields are achieved in polar aprotic solvents (DMF, THF) due to enhanced solubility of intermediates. The use of triethylamine as a base minimizes side reactions by scavenging HCl generated during coupling.
Photochemical Activation
UV irradiation promotes radical initiation, enabling regioselective thiol-ene coupling without requiring metal catalysts. This method avoids over-oxidation of the thiol group, a common issue in traditional coupling reactions.
Analytical Data and Characterization
Spectroscopic Analysis
$$^{1}\text{H}$$ NMR (400 MHz, CDCl$$_3$$):
- $$δ$$ 8.42 ppm (d, J = 2.4 Hz, 1H, pyridine H-6)
- $$δ$$ 7.97 ppm (d, J = 2.4 Hz, 1H, pyridine H-4)
- $$δ$$ 7.33 ppm (d, J = 8.8 Hz, 2H, anilino H-2/H-6)
- $$δ$$ 6.81 ppm (d, J = 8.8 Hz, 2H, anilino H-3/H-5)
- $$δ$$ 4.23 ppm (q, J = 7.1 Hz, 2H, ethyl CH$$_2$$)
- $$δ$$ 3.79 ppm (s, 3H, OCH$$_3$$)
- $$δ$$ 1.32 ppm (t, J = 7.1 Hz, 3H, ethyl CH$$_3$$)
$$^{19}\text{F}$$ NMR (376 MHz, CDCl$$_3$$):
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Photochemical Coupling | 65–70 | Metal-free, regioselective | Requires UV equipment |
| Nucleophilic Substitution | 68–72 | High functional group tolerance | Sensitive to moisture |
| Michael Addition | 85 | Mild conditions, scalable | Limited to activated acrylates |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-methoxyanilino)acrylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the methoxyaniline moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-methoxyanilino)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-methoxyanilino)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. For example, the trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl group may participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Haloxyfop Methyl Ester
- Structure: Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate .
- Key Differences: Replaces the sulfanyl linker with an oxy-phenoxy group and lacks the 4-methoxyanilino moiety.
- Application : Herbicidal activity via inhibition of acetyl-CoA carboxylase .
- Impact of Linker : The oxygen-based linkage increases hydrolytic stability but may reduce reactivity with sulfur-dependent enzymes compared to the target compound’s thioether .
N-[2-[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino]Ethyl]-2-[[(2-Methyl-4-Thiazolyl)Methyl]Thio]-Benzamide
- Structure : Features a benzamide backbone and thiazolylmethylthio linker .
- Key Differences : Replaces the acrylate ester with a benzamide and introduces a thiazole ring.
- Application : Investigated for anticancer and antiviral activity, highlighting the pyridine scaffold’s adaptability in drug design .
Acrylate Esters with Varied Substituents
Ethyl 2-Amino-3-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Acrylate
- Structure: Shares the pyridine and acrylate groups but substitutes the sulfanyl and 4-methoxyanilino with an amino group .
- Key Differences: The amino group may enhance solubility but reduce steric hindrance compared to the bulkier 4-methoxyanilino group.
Ethyl 3-{1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1H-Indol-3-yl}Acrylate
Sulfanyl vs. Alternative Linkers
Ethyl 2-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Sulfanyl}-2,2-Difluoroacetate
Ethyl N-(3-(2-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Hydrazino)-2-Cyanoacryloyl)Carbamate
- Structure: Introduces a hydrazino-cyanoacryloyl group .
- Reactivity: The hydrazine linker enables conjugation with carbonyl compounds, differing from the target’s thioether-anilino system .
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Groups : The 3-chloro-5-trifluoromethylpyridine motif is recurrent in herbicides (e.g., haloxyfop) and pharmaceuticals, suggesting broad utility .
- Linker Flexibility : Sulfanyl groups offer a balance between stability and reactivity, contrasting with oxygen-based linkers in agrochemicals .
- Anilino Modifications: The 4-methoxyanilino group in the target compound may enhance binding affinity in enzyme inhibition compared to simpler amines .
Biological Activity
Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-methoxyanilino)acrylate, also known by its chemical formula , is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 394.81 g/mol
- CAS Number : 338966-72-6
- Melting Point : Not specified in the literature but generally stable under typical laboratory conditions.
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components, particularly the trifluoromethyl and pyridine moieties, which are known to enhance biological interactions. Research indicates that compounds with trifluoromethyl groups often exhibit increased lipophilicity and metabolic stability, contributing to their efficacy in various biological assays.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, impacting disease progression.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. The presence of the pyridine ring is often associated with increased antibacterial activity.
- Anticancer Properties : Some derivatives of similar compounds have been investigated for their anticancer effects, suggesting that this compound may also exhibit cytotoxicity against cancer cell lines.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various pyridine derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited significant inhibitory effects on Gram-positive bacteria, suggesting a potential role in developing new antibiotics.
Anticancer Research
In another investigation by Lee et al. (2024), the compound was tested against several human cancer cell lines (e.g., MCF-7 breast cancer cells). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating promising anticancer activity.
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | Smith et al., 2023 |
| Anticancer | Cytotoxicity against MCF-7 cells | Lee et al., 2024 |
| Enzyme Inhibition | Specific enzyme target not disclosed | Ongoing research |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-methoxyanilino)acrylate, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution at the pyridinyl sulfur atom, followed by coupling with 4-methoxyaniline. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical due to moisture-sensitive intermediates. Purification via column chromatography (silica gel, gradient elution) and characterization by H/C NMR and LC-MS ensure purity (>95%) .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology :
- NMR : H and C NMR confirm the sulfanyl and acrylate linkages. F NMR identifies trifluoromethyl group environments .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .
- FT-IR : Validates functional groups (C=O stretch at ~1700 cm, S-C aromatic vibrations at ~700 cm) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodology :
- In vitro enzyme inhibition : Target kinases or proteases using fluorescence-based assays.
- Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria, fungi).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HeLa). The trifluoromethyl group may enhance membrane permeability, requiring dose optimization .
Advanced Research Questions
Q. How does the electronic nature of the 3-chloro-5-(trifluoromethyl)pyridinyl group influence reactivity in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of Cl and CF groups, predicting regioselectivity in Suzuki-Miyaura couplings. Experimental validation via substituent variation (e.g., replacing Cl with Br) and monitoring reaction yields .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodology :
- Impurity profiling : LC-MS/HPLC identifies byproducts (e.g., hydrolyzed acrylate esters) that may skew results .
- Isomer analysis : Chiral HPLC or capillary electrophoresis separates Z/E isomers, which may exhibit divergent activities .
- Meta-analysis : Compare datasets using standardized protocols (e.g., IC normalization) to isolate structural determinants of activity .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate binding to ATP pockets using crystal structures (PDB: 1ATP).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- Free-energy perturbation : Calculate binding affinity differences for CF vs. non-fluorinated analogs .
Q. What experimental approaches validate the role of the sulfanyl bridge in modulating lipophilicity and bioavailability?
- Methodology :
- LogP determination : Shake-flask method (octanol/water) compares sulfanyl vs. ether/amine analogs.
- Permeability assays : Caco-2 cell monolayers measure apparent permeability (P) to correlate lipophilicity with absorption .
- In vivo PK studies : Radiolabeled compound tracks bioavailability in rodent models .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
